molecular formula C6H11FN2O6 B14302288 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane CAS No. 124618-95-7

2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane

Cat. No.: B14302288
CAS No.: 124618-95-7
M. Wt: 226.16 g/mol
InChI Key: FHWLTEDJSNSJDI-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is an organic compound with a complex structure that includes ethoxyethoxy, fluoro, and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl vinyl ether with a fluorinated nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluoro and nitro groups into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the activity of certain biological targets.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The fluoro and nitro groups can form strong bonds with these targets, leading to changes in their activity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethoxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a fluoro and dinitro group.

    2-(1-Ethoxyethoxy)propane: Similar structure but lacks the fluoro and dinitro groups.

Uniqueness

2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is unique due to the presence of both fluoro and dinitro groups, which confer distinct chemical properties such as increased reactivity and potential biological activity. These properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

124618-95-7

Molecular Formula

C6H11FN2O6

Molecular Weight

226.16 g/mol

IUPAC Name

2-(1-ethoxyethoxy)-1-fluoro-1,1-dinitroethane

InChI

InChI=1S/C6H11FN2O6/c1-3-14-5(2)15-4-6(7,8(10)11)9(12)13/h5H,3-4H2,1-2H3

InChI Key

FHWLTEDJSNSJDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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